3-(5-oxo-1-phenylpyrrolidine-3-carbonyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one
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Overview
Description
The compound is a complex organic molecule with multiple functional groups, including a pyrrolidine ring, a carbonyl group, and a phenyl group . These functional groups suggest that the compound could have interesting chemical properties and potential applications in various fields, such as medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques, including Ultraviolet, FT-Infra Red, 1H, 13C Nuclear Magnetic Resonance and mass spectroscopy . These techniques can provide detailed information about the compound’s structure and the arrangement of its atoms.Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on its functional groups. For example, the carbonyl group could undergo reactions such as nucleophilic addition or reduction, while the pyrrolidine ring could participate in reactions typical of cyclic amines .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be predicted based on its structure and the properties of similar compounds. For example, it’s likely to be a solid at room temperature, and its solubility in various solvents would depend on its functional groups .Scientific Research Applications
Synthesis and Structural Analysis
A wide range of research has focused on the synthesis and structural analysis of compounds related to 3-(5-oxo-1-phenylpyrrolidine-3-carbonyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one. These studies have explored the synthesis of novel heterocyclic compounds through reactions involving diamino-oxopyridine derivatives, leading to the formation of various diazocine and triazolo derivatives with potential biological activity (Dotsenko et al., 2021). Additionally, the synthesis of 5-aryl-2-oxopyrrole derivatives as synthons for highly substituted pyrroles highlights the synthetic versatility of these compounds (Metten et al., 2006).
Novel Annulated Products and Ring Expansion
Research into the formation of novel annulated products from aminonaphthyridinones and the nucleophile-mediated ring expansion of 5-acyl-substituted 4-mesyloxymethyl-1,2,3,4-tetrahydropyrimidin-2-ones has expanded the understanding of heterocyclic chemistry. These studies provide insights into the synthesis of 7-membered analogues of Biginelli compounds and related heterocycles, demonstrating the potential for creating diverse molecular frameworks (Deady & Devine, 2006), (Fesenko et al., 2017).
Biological Activity Prediction
In silico predictive analysis has been utilized to forecast the biological activity of newly synthesized compounds. This approach supports the identification of potential therapeutic agents, underscoring the importance of computational methods in the early stages of drug discovery (Dotsenko et al., 2021).
Heterocyclic Compound Synthesis
The synthesis of condensed sulfur-containing pyridine systems and the exploration of substrate-controlled synthesis of benzisoxazole and benzisothiazole derivatives highlight the ongoing research into the development of new heterocyclic compounds with potential applications in various fields, including pharmaceuticals (Dotsenko et al., 2012), (Anand et al., 2015).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
11-(5-oxo-1-phenylpyrrolidine-3-carbonyl)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3/c26-20-8-4-7-19-16-9-15(12-25(19)20)11-23(13-16)22(28)17-10-21(27)24(14-17)18-5-2-1-3-6-18/h1-8,15-17H,9-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLIRRIKVHBZMAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC1C3=CC=CC(=O)N3C2)C(=O)C4CC(=O)N(C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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